2-[4-(Ethoxycarbonyl)-6-methoxypyrimidin-2-YL]ethanamine
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Overview
Description
2-[4-(Ethoxycarbonyl)-6-methoxypyrimidin-2-YL]ethanamine is a chemical compound that belongs to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science. This particular compound features an ethoxycarbonyl group and a methoxy group attached to the pyrimidine ring, making it a versatile intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Ethoxycarbonyl)-6-methoxypyrimidin-2-YL]ethanamine typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between ethyl cyanoacetate and formamidine acetate under basic conditions.
Introduction of the Ethoxycarbonyl Group: The ethoxycarbonyl group is introduced via an esterification reaction using ethyl chloroformate in the presence of a base such as triethylamine.
Methoxylation: The methoxy group is introduced by reacting the intermediate with methanol in the presence of an acid catalyst.
Amination: Finally, the ethanamine side chain is introduced through a nucleophilic substitution reaction using ethylamine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in batch reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. Solvent recovery and recycling are also important aspects of industrial production to minimize waste and reduce costs.
Chemical Reactions Analysis
Types of Reactions
2-[4-(Ethoxycarbonyl)-6-methoxypyrimidin-2-YL]ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce reduced derivatives.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Ethylamine, methanol; reactions are often conducted in the presence of a base or acid catalyst.
Hydrolysis: Hydrochloric acid, sodium hydroxide; reactions are performed under reflux conditions.
Major Products
Oxidation: Oxidized derivatives of the pyrimidine ring.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: Carboxylic acid derivatives.
Scientific Research Applications
2-[4-(Ethoxycarbonyl)-6-methoxypyrimidin-2-YL]ethanamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[4-(Ethoxycarbonyl)-6-methoxypyrimidin-2-YL]ethanamine involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or receptor agonist/antagonist, depending on its structure and functional groups. The ethoxycarbonyl and methoxy groups play a crucial role in its binding affinity and specificity towards target molecules. The exact pathways and targets can vary based on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2,4-Diamino-5-acetyl(ethoxycarbonyl)-6-methyl(phenyl)pyrimidine: Similar in structure but with additional amino and acetyl groups.
4-Ethoxycarbonylphenylboronic acid: Contains an ethoxycarbonyl group but differs in the core structure.
(2R,3R,4S,5R,6S)-2-(acetoxymethyl)-6-(5-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)tetrahydro-2H-pyran-3,4,5-triyl triacetate: A more complex compound with multiple functional groups and a pyrimidine core.
Uniqueness
2-[4-(Ethoxycarbonyl)-6-methoxypyrimidin-2-YL]ethanamine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C10H15N3O3 |
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Molecular Weight |
225.24 g/mol |
IUPAC Name |
ethyl 2-(2-aminoethyl)-6-methoxypyrimidine-4-carboxylate |
InChI |
InChI=1S/C10H15N3O3/c1-3-16-10(14)7-6-9(15-2)13-8(12-7)4-5-11/h6H,3-5,11H2,1-2H3 |
InChI Key |
QDAUIAMATYZLRY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=NC(=N1)CCN)OC |
Origin of Product |
United States |
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